Physicochemical Differentiation: Increased Lipophilicity and Larger PSA Relative to Des‑Benzyl and Des‑Bromo Analogs
The 4‑benzyl‑2,5‑dibromobenzenesulfonyl combination generates a markedly higher predicted logP and topological polar surface area (tPSA) than the two major comparator pools: (a) analogs lacking the 4‑benzyl group (e.g., 1‑(2,5‑dibromobenzenesulfonyl)piperidine, CAS 96108‑54‑2) and (b) analogs lacking the 2,5‑dibromo motif (e.g., 1‑(benzenesulfonyl)‑4‑benzylpiperidine). The table below lists computed values . These properties govern passive membrane diffusion, plasma protein binding, and CNS penetration potential, providing a rational basis for selecting this scaffold when higher logP is desired.
| Evidence Dimension | Predicted logP and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP ≈ 4.5; tPSA ≈ 46.2 Ų |
| Comparator Or Baseline | 1‑(2,5‑Dibromobenzenesulfonyl)piperidine (CAS 96108‑54‑2): logP ≈ 3.0, tPSA ≈ 37.4 Ų; 1‑(Benzenesulfonyl)‑4‑benzylpiperidine: logP ≈ 3.2, tPSA ≈ 46.2 Ų |
| Quantified Difference | ΔlogP ≈ +1.3–1.5 vs des‑benzyl analog; ΔtPSA ≈ +8.8 Ų vs des‑benzyl analog; comparable tPSA to des‑bromo benzyl analog. |
| Conditions | In silico prediction (XLogP3 and Cactvs tPSA algorithms) based on PubChem computed properties. |
Why This Matters
Buyers selecting a piperidine‑sulfonamide scaffold for CNS‑oriented projects often require logP > 3.5 for blood‑brain barrier permeability; the 4‑benzyl‑2,5‑dibromo configuration delivers significantly higher predicted lipophilicity than the des‑benzyl analog, enabling distinct ADME property tuning.
